ORM-10962

Übersicht

Beschreibung

ORM-10962 is a novel, highly selective inhibitor of the sodium-calcium exchanger (NCX). This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of cardiac arrhythmias. By selectively inhibiting the sodium-calcium exchanger, this compound can modulate calcium homeostasis in cardiac cells, thereby influencing cardiac contractility and rhythm .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ORM-10962 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route and reaction conditions are proprietary and have not been fully disclosed in the public domain. it is known that the synthesis requires precise control of reaction parameters to ensure the high selectivity and potency of the final product .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis process while maintaining stringent quality control measures. This ensures the consistency and purity of the compound, which is crucial for its therapeutic efficacy. The production process would also need to comply with regulatory standards for pharmaceutical manufacturing .

Analyse Chemischer Reaktionen

Types of Reactions

ORM-10962 primarily undergoes reactions typical of organic compounds, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired chemical transformations while preserving the integrity of the compound .

Major Products Formed

The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. These products are typically intermediates or derivatives that retain the core structure of this compound while exhibiting enhanced or modified pharmacological properties .

Wissenschaftliche Forschungsanwendungen

Chemistry: ORM-10962 serves as a valuable tool for studying the sodium-calcium exchanger and its role in cellular calcium homeostasis.

Biology: In biological research, this compound is employed to investigate the physiological and pathological roles of the sodium-calcium exchanger in different cell types and tissues.

Medicine: The primary medical application of this compound is in the treatment of cardiac arrhythmias.

Industry: In the pharmaceutical industry, this compound is used as a lead compound for developing new drugs targeting the sodium-calcium exchanger.

Wirkmechanismus

ORM-10962 exerts its effects by selectively inhibiting the sodium-calcium exchanger, a membrane protein that plays a crucial role in regulating intracellular calcium levels. By blocking this exchanger, this compound reduces the influx of calcium ions into cells, thereby modulating calcium-dependent processes such as muscle contraction and neurotransmitter release .

The molecular targets of this compound include the sodium-calcium exchanger itself and other proteins involved in calcium signaling pathways. The inhibition of the sodium-calcium exchanger leads to changes in intracellular calcium dynamics, which can have profound effects on cellular function and overall physiological processes .

Vergleich Mit ähnlichen Verbindungen

ORM-10962 is unique in its high selectivity and potency as an inhibitor of the sodium-calcium exchanger. Compared to other similar compounds, this compound exhibits superior efficacy in modulating calcium homeostasis without affecting other ion channels or transporters .

Similar Compounds

Eigenschaften

IUPAC Name |

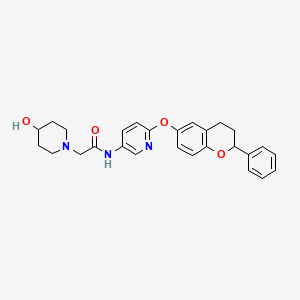

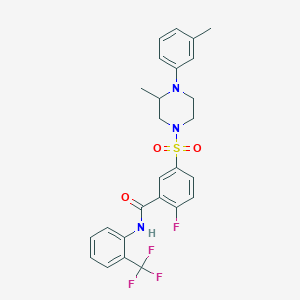

2-(4-hydroxypiperidin-1-yl)-N-[6-[(2-phenyl-3,4-dihydro-2H-chromen-6-yl)oxy]pyridin-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N3O4/c31-22-12-14-30(15-13-22)18-26(32)29-21-7-11-27(28-17-21)33-23-8-10-25-20(16-23)6-9-24(34-25)19-4-2-1-3-5-19/h1-5,7-8,10-11,16-17,22,24,31H,6,9,12-15,18H2,(H,29,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPGUBLDTYLMRHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)OC3=NC=C(C=C3)NC(=O)CN4CCC(CC4)O)OC1C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(5-methylfuran-2-yl)methyl]-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2992594.png)

![N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2992596.png)

![Methyl 4-((4-chlorobenzo[d]thiazol-2-yl)(2-(dimethylamino)ethyl)carbamoyl)benzoate hydrochloride](/img/structure/B2992600.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2992609.png)

![5-amino-N-(3,4-dimethoxyphenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2992614.png)